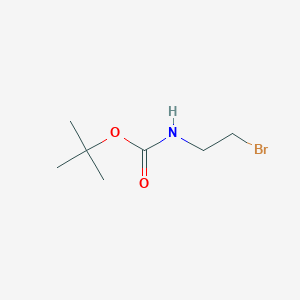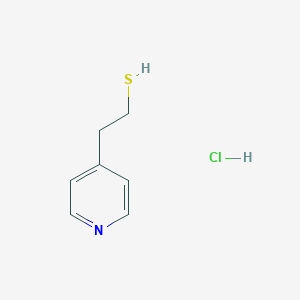
2,3-Dibromo-3-(2-bromophenyl)propionic acid
Vue d'ensemble
Description
2,3-Dibromo-3-(2-bromophenyl)propionic acid (DBPA) is an organobromine compound that has recently gained attention in scientific research due to its many potential applications. It is a brominated phenylpropionic acid, and is a derivative of bromobenzoic acid. DBPA has a variety of uses, ranging from its application in laboratory experiments to its use in medical research. In
Applications De Recherche Scientifique
Preparation of Erythro-2,3-Dibromo-3-Phenylpropanoic Acid
The compound is utilized in the preparation of erythro-2,3-dibromo-3-phenylpropanoic acid , which is achieved through the bromination of cinnamic acid. This reaction is significant in studying the mechanisms of halogen addition to alkenes and the resulting stereochemistry .
Crystallization Studies
2,3-Dibromo-3-(2-bromophenyl)propionic acid: is used in crystallization studies to understand the formation of different polymorphs. These studies can reveal insights into the molecular packing, hydrogen bonding, and crystal lattice structures, which are essential for material science applications .
Synthesis of Phthalocyanines
The compound finds application in the synthesis and characterization of monoisomeric phthalocyanines. These macrocyclic compounds are of interest due to their electronic properties and potential use in photovoltaic cells and as industrial dyes .
One-Pot Synthesis of Enynes
It is also employed in the one-pot synthesis of enynes via microwave irradiation. Enynes are valuable in organic chemistry for constructing complex molecular architectures and are often used in the development of new chemical reactions .
Mécanisme D'action
Target of Action
It is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
One study associates its formation with the reduction of the intermediate bromoolefin to benzoylacrylic acid in the presence of triethylamine . This suggests that it may participate in redox reactions.
Biochemical Pathways
It is used in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (a3b and a2b2) phthalocyanines and phthalocyanine-fullerene dyads , indicating that it may play a role in the synthesis of these compounds.
Pharmacokinetics
It is soluble in acetone, dichloromethane, and ethyl acetate , which may influence its bioavailability and distribution in the body.
Result of Action
It is used in proteomics research , suggesting that it may have effects at the protein level.
Action Environment
It is known to be a solid at room temperature and is stored at -20° c , indicating that temperature may affect its stability.
Propriétés
IUPAC Name |
2,3-dibromo-3-(2-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br3O2/c10-6-4-2-1-3-5(6)7(11)8(12)9(13)14/h1-4,7-8H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOATZQRJTIURPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C(=O)O)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-3-(2-bromophenyl)propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![DI-[2-(4-Pyridyl)ethyl]sulfide](/img/structure/B15134.png)
![S-[2-(4-Pyridyl)ethyl] thiolactic acid](/img/structure/B15135.png)






